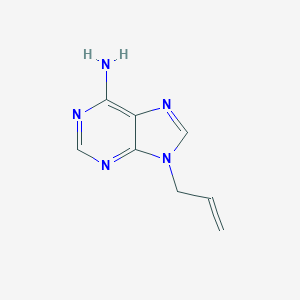

9-Allyl-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-prop-2-enylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNFYJHXSHTFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194135 | |

| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4121-39-5 | |

| Record name | 9-Allyl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4121-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ALLYL-9H-PURIN-6-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Allyl-9H-purin-6-amine: Core Basic Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Allyl-9H-purin-6-amine, a synthetically derived purine analogue, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally characterized by an allyl group at the 9-position of the purine ring, this compound exhibits notable biological activities, including the inhibition of viral polymerases and potential modulation of inflammatory signaling pathways. This technical guide provides a comprehensive overview of the fundamental basic properties and structural characteristics of this compound, intended to serve as a foundational resource for researchers in drug discovery and development. The document details its physicochemical properties, structural analyses, and relevant experimental protocols, and visualizes key concepts through structured diagrams.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for its handling, formulation, and biological activity. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 9-prop-2-enylpurin-6-amine | [1] |

| Synonyms | 9-Allyladenine, N9-Allyladenine, NSC 77154 | [1] |

| CAS Number | 4121-39-5 | [1] |

| Molecular Formula | C₈H₉N₅ | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | >95% (Commercially available) | [1] |

| IC50 (SARS-CoV-2 RdRp) | 8.9 µM | |

| Ki (SARS-CoV-2 RdRp) | 4.2 µM |

Basicity and pKa

Solubility

Understanding the solubility of this compound is crucial for its use in in vitro and in vivo studies. Generally, adenine and its derivatives exhibit limited solubility in water.[6] However, their solubility is enhanced in organic solvents. 9-substituted purines are often soluble in solvents like dimethyl sulfoxide (DMSO) and ethanol.[7] The solubility of purine derivatives can be influenced by factors such as pH and the formation of salts.[8][9] For instance, forming the hydrochloride salt can significantly increase aqueous solubility.

Chemical Structure and Crystallography

The three-dimensional structure of this compound dictates its interaction with biological macromolecules.

Molecular Structure

The molecule consists of a purine core, which is a fused bicyclic heteroaromatic system, with an amine group at the 6-position and an allyl group attached to the nitrogen at the 9-position.

Crystallographic Data

For reference, the bond lengths and angles of a closely related 9-substituted purine derivative, N-Benzyl-9-isopropyl-9H-purin-6-amine, are provided in Table 2, offering insight into the expected geometry of the purine core.[10]

| Bond/Angle | Length (Å) / Degrees (°) |

| N1-C2 | 1.345(2) |

| C2-N3 | 1.325(2) |

| N3-C4 | 1.348(2) |

| C4-C5 | 1.381(2) |

| C5-C6 | 1.401(2) |

| C6-N1 | 1.353(2) |

| C5-N7 | 1.382(2) |

| N7-C8 | 1.314(2) |

| C8-N9 | 1.370(2) |

| N9-C4 | 1.374(2) |

| C6-N10 | 1.351(2) |

| C2-N1-C6 | 118.4(1) |

| N1-C2-N3 | 129.2(1) |

| C2-N3-C4 | 110.8(1) |

| N3-C4-C5 | 127.3(1) |

| C4-C5-C6 | 118.6(1) |

| C5-C6-N1 | 115.7(1) |

| C4-N9-C8 | 104.7(1) |

Note: Data is for N-Benzyl-9-isopropyl-9H-purin-6-amine and serves as a representative example.[10]

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Furthermore, related 9-substituted purine derivatives have been shown to modulate inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway.[11]

Inhibition of TLR4/MyD88/NF-κB Signaling Pathway

The TLR4 signaling pathway is a key component of the innate immune system. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines.[12][13] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases. The proposed inhibitory action of this compound on this pathway is depicted in the following diagram.

Caption: Proposed inhibition of the TLR4/MyD88/NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

A generalized protocol for the synthesis of 9-substituted adenines is as follows, which can be adapted for this compound.[14][15]

Caption: A general workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a stirred suspension of adenine (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous N,N-dimethylformamide (DMF), add allyl bromide (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with DMF.

-

Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient), or by recrystallization from an appropriate solvent to afford pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and high-performance liquid chromatography (HPLC).[16]

In Vitro TLR4/MyD88/NF-κB Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on the TLR4 signaling pathway in a cellular context.[17][18]

-

Cell Culture: Culture a suitable cell line expressing TLR4 (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or HEK293-TLR4 reporter cells) in appropriate media and conditions.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with an optimal concentration of lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to activate the TLR4 pathway.

-

Endpoint Measurement:

-

Cytokine Release: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits.

-

NF-κB Activation: For reporter cell lines, measure the reporter gene activity (e.g., luciferase or SEAP). Alternatively, assess NF-κB activation by Western blotting for phosphorylated IκBα or by immunofluorescence to visualize NF-κB nuclear translocation.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound for the inhibition of cytokine production or NF-κB activation.

Conclusion

This compound is a purine derivative with demonstrated biological activity and therapeutic potential. This technical guide has summarized its core basic properties, including its physicochemical characteristics and structural features. The provided experimental protocols for its synthesis and for assessing its inhibitory effect on the TLR4 signaling pathway offer a practical resource for researchers. Further investigation into the precise pKa, solubility profile, and a complete crystallographic analysis of the free base will provide a more comprehensive understanding of this promising compound and facilitate its development as a potential therapeutic agent.

References

- 1. This compound [synhet.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. "Computational Estimation of the PKa's of Purines and Related Compounds" by Kara L. Geremia [corescholar.libraries.wright.edu]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4121-39-5|this compound|BLD Pharm [bldpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]

An In-depth Technical Guide to 9-Allyl-9H-purin-6-amine: Synthesis, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Allyl-9H-purin-6-amine, a synthetic purine derivative. The document details its discovery within the context of purine-scaffold inhibitors of Heat Shock Protein 90 (Hsp90), provides a detailed experimental protocol for its synthesis via N9-alkylation of adenine, and presents its known biological activity. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Scientific Context

The discovery of this compound is rooted in the broader exploration of adenine derivatives as therapeutic agents. Purines are fundamental components of nucleic acids and coenzymes, making them a privileged scaffold in medicinal chemistry. While the exact date and individuals behind the initial synthesis of this compound are not prominently documented in readily available literature, its significance has emerged through studies on Heat Shock Protein 90 (Hsp90).

Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer and other diseases. The N-terminal domain of Hsp90 contains an ATP-binding pocket that is essential for its chaperone activity. Inhibition of this ATPase activity leads to the degradation of Hsp90 client proteins, making it an attractive target for cancer therapy.

The development of purine-scaffold Hsp90 inhibitors marked a significant advancement in the field, offering synthetic alternatives to natural product inhibitors. It is within this context that this compound and similar N9-substituted adenines were investigated for their potential to fit into the ATP-binding pocket of Hsp90 and disrupt its function.

Synthesis of this compound

The primary synthetic route to this compound is the direct N9-alkylation of adenine. This method takes advantage of the nucleophilicity of the purine ring nitrogens. Under basic conditions, the N9 position is generally favored for alkylation.

Experimental Protocol: N9-Alkylation of Adenine

This protocol is based on established methods for the N-alkylation of purines.

Materials:

-

Adenine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 to 2.0 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Slowly add allyl bromide (1.1 to 1.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting adenine.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Synthesis Workflow Diagram

Characterization Data (Hypothetical)

| Parameter | Expected Value |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.2-8.1 (2H, s, purine H-2, H-8), 7.2 (2H, br s, NH₂), 6.1-5.9 (1H, m, -CH=), 5.2-5.0 (2H, m, =CH₂), 4.8-4.7 (2H, d, N-CH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 156, 152, 149, 141, 133, 118, 117, 45 |

| Mass Spec (ESI+) | m/z 176.09 [M+H]⁺ |

| Purity (by HPLC) | >95% |

| Yield | 60-75% (typical for similar reactions) |

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its inhibitory effect on Heat Shock Protein 90 (Hsp90).

Hsp90 Inhibition

This compound acts as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90. By occupying the ATP-binding pocket, it prevents the conformational changes necessary for Hsp90's chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins crucial for cancer cell survival and proliferation.

Quantitative Biological Data

The following table summarizes the reported in vitro activity of this compound against Hsp90.

| Assay | Value |

| Hsp90 ATPase IC₅₀ | 2.3 µM |

| Hsp90 Binding Affinity (Kᵢ) | 230 nM |

Hsp90 Signaling Pathway

The diagram below illustrates the general mechanism of Hsp90 inhibition.

Potential Applications and Future Directions

As an Hsp90 inhibitor, this compound holds potential for further investigation in the following areas:

-

Oncology: Given Hsp90's role in stabilizing numerous oncoproteins, this compound could be a lead for the development of novel anti-cancer agents. Further structure-activity relationship (SAR) studies could lead to the design of more potent and selective analogs.

-

Neurodegenerative Diseases: Hsp90 is also implicated in the pathology of diseases such as Alzheimer's and Parkinson's. The therapeutic potential of Hsp90 inhibitors in these conditions is an active area of research.

-

Virology: Some viruses rely on host cell Hsp90 for the proper folding of viral proteins. Therefore, Hsp90 inhibitors may have antiviral applications.

Future research should focus on a more detailed biological characterization of this compound, including its effects on various cancer cell lines, in vivo efficacy in animal models, and its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a synthetically accessible purine derivative with demonstrated inhibitory activity against Hsp90. Its discovery and study contribute to the growing field of purine-scaffold Hsp90 inhibitors. This technical guide provides a foundational understanding of its synthesis and biological context, serving as a valuable resource for researchers in medicinal chemistry and drug development. Further optimization and investigation of this and related compounds may lead to the development of novel therapeutics for a range of diseases.

A Technical Guide to the Spectroscopic Analysis of 9-Allyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 9-Allyl-9H-purin-6-amine (also known as 9-allyladenine). Due to the limited availability of published raw spectroscopic data for this specific molecule, this document presents an in-depth estimation based on the known spectral characteristics of its constituent functional groups: the purine core, the primary amine, and the allyl group. This guide also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a workflow visualization for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These are estimated values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 | s | 1H | H-2 (Purine) |

| ~8.1 | s | 1H | H-8 (Purine) |

| ~7.3 | br s | 2H | -NH₂ |

| ~6.0 | m | 1H | -CH=CH₂ |

| ~5.2 | dd | 1H | -CH=CH ₂(trans) |

| ~5.1 | dd | 1H | -CH=CH ₂(cis) |

| ~4.8 | d | 2H | N-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C-6 (Purine) |

| ~152 | C-2 (Purine) |

| ~149 | C-4 (Purine) |

| ~141 | C-8 (Purine) |

| ~133 | -C H=CH₂ |

| ~118 | -CH=C H₂ |

| ~117 | C-5 (Purine) |

| ~45 | N-C H₂- |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretch (amine) |

| 3080-3010 | Medium | =C-H stretch (alkene) |

| 2950-2850 | Medium | C-H stretch (alkane) |

| ~1640 | Strong | C=C stretch (alkene) |

| 1670-1580 | Strong | N-H bend (amine) & C=N/C=C stretch (purine ring) |

| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 175.08 | [M]⁺ (Molecular Ion) |

| 135.06 | [M - C₃H₄]⁺ (Loss of allyl group) |

| 134.05 | [Adenine]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Average 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

Typical ESI source parameters: capillary voltage of 3.5 kV, nebulizer pressure of 30 psi, and drying gas flow of 10 L/min at 300°C.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

9-Allyl-9H-purin-6-amine: A Technical Overview of its Properties and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, potential synthesis routes, and plausible biological activities of 9-Allyl-9H-purin-6-amine. Drawing upon research on structurally related purine analogs, this document outlines its potential as a modulator of key cellular signaling pathways, offering insights for further investigation and drug discovery efforts.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4121-39-5 |

Synthetic Approaches

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for the preparation of N9-substituted purine derivatives. A general and plausible synthetic route involves the alkylation of adenine (9H-purin-6-amine) or a protected adenine derivative with an allyl halide, such as allyl bromide, in the presence of a suitable base and solvent.

A generalized experimental workflow for such a synthesis is depicted below:

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, the purine scaffold is a well-established pharmacophore present in numerous endogenous molecules and synthetic drugs. Research on structurally similar 9-substituted purine derivatives provides valuable insights into its potential mechanisms of action.

Notably, certain 9-substituted purine analogs have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Furthermore, studies on other modified purines, such as 9-cinnamyl-9H-purine derivatives, have demonstrated inhibitory effects on inflammatory signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which proceeds through MyD88 and ultimately activates the transcription factor NF-κB, a key regulator of inflammatory gene expression.

Based on this precedent, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is the TLR4/MyD88/NF-κB pathway.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays are recommended. These assays are standard in drug discovery and can provide a comprehensive profile of the compound's effects on cellular processes.

Cytotoxicity Assays:

-

MTT or SRB Assay: To determine the compound's effect on cell viability and proliferation across various cell lines, particularly cancer cell lines. This assay would involve treating cells with a range of concentrations of this compound for a specified period (e.g., 72 hours) and then quantifying the number of viable cells.

Cell Cycle Analysis:

-

Flow Cytometry: To assess the impact of the compound on cell cycle progression. Cells would be treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays:

-

Annexin V/PI Staining: To detect and quantify apoptosis (programmed cell death) induced by the compound. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Kinase Inhibition Assays:

-

In Vitro Kinase Panels: To screen for inhibitory activity against a broad range of protein kinases, particularly CDKs. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.

NF-κB Reporter Assays:

-

Luciferase Reporter Assay: To specifically measure the effect on NF-κB transcriptional activity. Cells transfected with a reporter construct containing NF-κB binding sites upstream of a luciferase gene would be stimulated with an inflammatory agent (e.g., LPS) in the presence of this compound. A reduction in luciferase activity would indicate inhibition of the NF-κB pathway.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its molecular properties, potential synthesis, and plausible biological activities, supported by data from related compounds, should facilitate further investigation into its therapeutic potential.

The Allyl Moiety in Purine Scaffolds: A Technical Guide to its Biological Significance and Therapeutic Potential

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the profound biological significance of the allyl group when incorporated into purine derivatives. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the synthesis, biological activities, and mechanisms of action of these compounds, highlighting their potential in therapeutics, particularly in oncology and receptor modulation.

The guide meticulously summarizes quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways, serving as an in-depth resource for advancing research in this promising area of medicinal chemistry.

Introduction: The Versatility of the Allyl Group in Purine Chemistry

Purine analogues are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities. The strategic incorporation of an allyl group (–CH₂–CH=CH₂) onto the purine scaffold has emerged as a powerful approach to modulate the physicochemical properties and biological activities of the parent molecule. The allyl group's unique electronic and steric characteristics can influence receptor binding, enzyme inhibition, and metabolic stability, making allyl-purine derivatives a compelling class of compounds for drug discovery. This guide explores the multifaceted roles of the allyl group in enhancing the therapeutic potential of purine derivatives, with a focus on their anticancer and receptor-modulating activities.

Biological Activities of Allyl-Purine Derivatives

The introduction of an allyl group to a purine core can confer a range of biological activities. Notably, these derivatives have shown significant promise as anticancer agents and as modulators of purinergic receptors, particularly adenosine receptors.

Anticancer Activity

Allyl-purine derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The allyl moiety can contribute to this activity through several mechanisms, including the inhibition of key enzymes involved in DNA synthesis and repair, and the modulation of signaling pathways critical for cancer cell proliferation and survival.

One important target is O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that confers resistance to certain chemotherapeutic agents. O⁶-allylguanine has been shown to be an effective depletor of AGT, thereby sensitizing cancer cells to alkylating agents[1].

Furthermore, S-allylthio derivatives of 6-mercaptopurine (6-MP), a clinically used anticancer drug, have been synthesized and shown to inhibit cell proliferation and induce apoptosis more effectively than the parent drug in leukemia cell lines[2][3]. The increased hydrophobicity of these derivatives is believed to enhance their cellular uptake[3].

Table 1: Anticancer Activity of Allyl-Purine Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| S-allylthio-6-mercaptopurine (SA-6MP) | Human leukemia | Proliferation | Concentration-dependent inhibition | [2][3] |

| S-allylthio-6-mercaptopurine riboside (SA-6MPR) | Human leukemia | Proliferation | Concentration-dependent inhibition | [2][3] |

| O⁶-allylguanine | HT29 colon tumor cells | AGT Depletion | Potent depletion | [1] |

Adenosine Receptor Modulation

Purine derivatives are well-known ligands for adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors involved in a multitude of physiological processes. The substitution of an allyl group can influence the affinity and selectivity of these compounds for different adenosine receptor subtypes. For instance, N⁶,9-disubstituted adenines have been investigated as potent and selective antagonists at the A₁ adenosine receptor[4]. While specific quantitative data for a wide range of N-allylpurine derivatives is an active area of research, the existing literature suggests that the hydrophobicity and steric bulk of the N⁹-substituent can significantly impact receptor binding[4].

Table 2: Adenosine Receptor Binding Affinity of Purine Derivatives

| Compound Class | Receptor Subtype | Activity | General Findings | Reference |

| N⁶,9-disubstituted adenines | A₁ Adenosine Receptor | Antagonist | N⁶-cyclopentyl and N⁹-hydrophobic substituents increase potency and selectivity. | [4] |

| 9-Alkylpurines | A₁, A₂A, A₂B, A₃ | Antagonist | Substituents at 2-, 6-, and 8-positions influence affinity and selectivity. | [5] |

Synthesis of Allyl-Purine Derivatives

The synthesis of allyl-purine derivatives can be achieved through various established chemical routes. A common strategy involves the N-alkylation of a purine base with an allyl halide.

General Synthesis of N⁹-Allylpurines

A typical procedure for the synthesis of N⁹-allylpurines involves the reaction of a purine with an allyl halide (e.g., allyl bromide) in the presence of a base in a suitable solvent.

Experimental Protocol: Synthesis of N⁹-Allyl-6-chloropurine

-

Materials: 6-chloropurine, allyl bromide, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 6-chloropurine in DMF, add potassium carbonate.

-

Stir the suspension at room temperature.

-

Add allyl bromide dropwise to the mixture.

-

Continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N⁹-allyl-6-chloropurine.

-

This N⁹-allyl-6-chloropurine can then serve as a versatile intermediate for further substitutions at the C6 position.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the allyl-purine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Adenosine Receptor Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the adenosine receptor subtype of interest.

-

Assay Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + various concentrations of the test allyl-purine derivative).

-

Incubation: Add a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors) and the membrane preparation to all wells.

-

Filtration: After incubation, rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways Modulated by Allyl-Purine Derivatives

Allyl-purine derivatives can exert their biological effects by modulating key intracellular signaling pathways, such as the STAT3 and MAPK pathways, which are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. Some purine-based compounds have been identified as inhibitors of STAT3 activation[6][7].

Caption: Inhibition of the STAT3 signaling pathway by an allyl-purine derivative.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common event in cancer. Natural products and their derivatives have been shown to target the MAPK signaling pathway[8].

Caption: Potential inhibition points of the MAPK signaling pathway by allyl-purine derivatives.

Conclusion and Future Directions

The incorporation of an allyl group into the purine scaffold represents a highly effective strategy for the development of novel therapeutic agents with significant biological activity. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of allyl-purine derivatives, with a particular focus on their anticancer and adenosine receptor modulating properties. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field.

Future research should focus on expanding the library of allyl-purine derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical translation. The continued exploration of allyl-purine derivatives holds great promise for the discovery of new and effective therapies for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

9-Allyl-9H-purin-6-amine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Allyl-9H-purin-6-amine, also known as 9-allyladenine, is a synthetically derived nucleoside analog belonging to the purine family. As a structural mimic of natural purines, it holds potential as a modulator of various biological processes. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a potential enzyme inhibitor. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities. These molecules function by mimicking endogenous nucleosides, thereby interfering with the synthesis of nucleic acids or acting as inhibitors of key cellular enzymes. The purine scaffold, in particular, is a privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics. This compound, an N9-substituted derivative of adenine, represents a simple yet intriguing modification of the natural purine base. The introduction of the allyl group at the 9-position alters its steric and electronic properties, potentially leading to novel biological activities. This guide consolidates the available technical information on this compound to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 9-allyladenine, N9-allyladenine |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Solid |

| CAS Number | 4121-39-5 |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the direct alkylation of adenine with an allyl halide. However, this reaction can lead to a mixture of N3, N7, and N9 isomers. Achieving regioselectivity for the N9 position is a key challenge.

General Synthetic Approach: Alkylation of Adenine

A common method for the synthesis of N-alkylated adenines involves the reaction of adenine with an appropriate alkylating agent in a polar aprotic solvent.

Workflow for the Synthesis of Allyl Adenine Isomers

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General)

-

Reaction Setup: Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Addition of Alkylating Agent: An excess of allyl bromide is added to the stirred solution of adenine.

-

Reaction Conditions: The reaction mixture is heated at reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then triturated with a solvent like acetone to precipitate the product as a hydrobromide salt.

-

Purification and Isomer Separation: The resulting mixture of isomers (N3, N7, and N9-allyladenine) requires purification, typically by column chromatography, to isolate the desired this compound.

Regioselective Synthesis

Achieving regioselectivity for the N9 position can be accomplished through various strategies, such as using a pre-functionalized purine ring or employing specific reaction conditions that favor N9 alkylation. One approach involves the use of a protected adenine derivative where the N3 and N7 positions are blocked, directing the alkylation to the N9 position. Another strategy involves the Mitsunobu reaction with adenine and allyl alcohol.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its function as a nucleoside analog. The most well-documented potential activity is the inhibition of adenosine deaminase (ADA).

Inhibition of Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of ADA leads to an accumulation of adenosine, which can have various physiological effects, including immunosuppression and anti-inflammatory responses.

Putative Signaling Pathway of ADA Inhibition

Caption: Putative mechanism of this compound as an ADA inhibitor.

Potential as an Antiviral and Anticancer Agent

Due to their mechanism of action, many nucleoside analogs that inhibit ADA or other key enzymes in purine metabolism exhibit antiviral and anticancer properties. The accumulation of adenosine or deoxyadenosine can be toxic to certain cell types, particularly lymphocytes, making ADA inhibitors effective in treating some forms of leukemia. While specific data on the antiviral or cytotoxic effects of this compound is limited, its structural similarity to other biologically active purine analogs suggests that this is a promising area for future investigation.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki, EC50) for the biological activities of this compound. The table below is provided as a template for future experimental findings.

| Biological Target/Assay | Metric | Value (e.g., µM) | Cell Line/System | Reference |

| Adenosine Deaminase Inhibition | Ki | - | - | - |

| Cytotoxicity vs. HeLa | IC50 | - | HeLa | - |

| Cytotoxicity vs. Jurkat | IC50 | - | Jurkat | - |

| Antiviral Activity (e.g., HSV-1) | EC50 | - | - | - |

Conclusion and Future Directions

This compound is a nucleoside analog with clear potential as a chemical probe and a lead compound for drug discovery. Its likely role as an adenosine deaminase inhibitor warrants further investigation, including the determination of its inhibitory constant and selectivity profile. Future research should focus on:

-

Developing and optimizing regioselective synthetic routes to obtain pure this compound in high yield.

-

Conducting comprehensive in vitro and in vivo studies to quantify its inhibitory activity against adenosine deaminase.

-

Screening for its cytotoxic effects against a panel of cancer cell lines and for its antiviral activity against various viruses.

-

Elucidating its effects on other cellular signaling pathways beyond adenosine deaminase inhibition.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The synthesis of this and similar purine analogs, coupled with rigorous biological evaluation, will undoubtedly contribute to the development of novel therapeutic agents.

An In-depth Technical Guide to the Therapeutic Potential of 9-Allyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This document provides a comprehensive overview of 9-Allyl-9H-purin-6-amine, also known as 9-allyladenine, a synthetic N9-substituted purine derivative. It serves as a foundational chemical scaffold for developing potent and selective antagonists for adenosine receptors. This guide will delve into its primary therapeutic targets, mechanism of action, associated signaling pathways, and the experimental methodologies used to characterize this class of compounds.

Core Therapeutic Target: Adenosine Receptors

The primary molecular targets of this compound and its related analogs are the four subtypes of G protein-coupled adenosine receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are ubiquitously expressed throughout the human body and are activated by the endogenous nucleoside, adenosine. By modulating the activity of these receptors, this compound derivatives can influence a wide array of physiological and pathophysiological processes, making them attractive candidates for therapeutic intervention in various diseases, including Parkinson's disease, inflammation, and cancer.[2][3]

The core structure of this compound, which features an allyl group at the N9 position instead of the ribose moiety found in adenosine, confers it an antagonistic profile.[2] The affinity and selectivity of these compounds can be finely tuned through chemical modifications at the N6, C2, and C8 positions of the purine ring.[2][4]

Mechanism of Action: Competitive Antagonism

This compound and its derivatives function as competitive antagonists.[1] This mechanism involves the molecule reversibly binding to the same orthosteric site on the adenosine receptor as the endogenous agonist, adenosine. However, unlike adenosine, the binding of the antagonist does not induce the conformational change necessary for receptor activation and downstream signaling. Consequently, it blocks the physiological effects of adenosine.[1]

Signaling Pathways Modulated by this compound

The antagonistic action of this compound leads to the blockade of adenosine-mediated signaling pathways. Adenosine receptors are coupled to different G proteins, which in turn modulate the activity of adenylyl cyclase (AC) and intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1][2]

-

A1 and A3 Receptor Signaling: These receptors typically couple to inhibitory G proteins (Gαi/o). Activation by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and modulation of ion channels.[1][2] As an antagonist, this compound would block this inhibitory effect, thereby preventing the adenosine-induced decrease in cAMP.

-

A2A and A2B Receptor Signaling: These receptors primarily couple to stimulatory G proteins (Gαs).[1] Adenosine binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP concentrations.[1][2] this compound antagonizes this action, preventing the adenosine-induced rise in cAMP.

Quantitative Data on 9-Alkyladenine Derivatives

While specific quantitative binding data for the parent this compound is not extensively reported in publicly available literature, research on its close analog, 9-ethyladenine, and its derivatives provides a clear indication of the scaffold's potential for high-affinity antagonism. The following table summarizes the binding affinities (Ki) for representative derivatives at human adenosine receptor subtypes.

| Compound Class | Target Receptor | Ki (nM) | Reference |

| 9-Ethyladenine Derivatives | A1 | 27 | [5] |

| 9-Ethyladenine Derivatives | A2A | 46 | [5] |

| 9-Ethyladenine Derivatives | A3 | 86 | [5] |

Detailed Experimental Protocols

The characterization of this compound derivatives as adenosine receptor antagonists typically involves radioligand binding assays and functional assays, such as adenylyl cyclase activity measurements.[6]

5.1. Radioligand Binding Assays

This method is used to determine the affinity of the compound for a specific receptor subtype.

-

Objective: To measure the equilibrium dissociation constant (Ki) of the test compound (e.g., a this compound derivative) at human A1, A2A, and A3 adenosine receptors.

-

Materials:

-

Cell membranes from CHO cells stably transfected with the respective human receptor subtype.[6]

-

Radioligands: e.g., [³H]CCPA for A1, [³H]MSX-2 for A2A, [¹²⁵I]AB-MECA for A3.

-

Non-specific binding control: e.g., XAC for A1/A2A, R-PIA for A3.

-

Test compound solutions at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare assay tubes containing cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

5.2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of the compound to antagonize the agonist-induced stimulation or inhibition of cAMP production.

-

Objective: To determine the functional potency of the test compound as an antagonist at A2B receptors by measuring its ability to inhibit NECA-stimulated adenylyl cyclase activity.[6]

-

Materials:

-

Membranes from CHO cells stably transfected with the human A2B receptor.[6]

-

Adenosine receptor agonist (e.g., NECA).

-

Test compound solutions at various concentrations.

-

Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine kinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., Ro 20-1724).

-

cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

-

Protocol:

-

Pre-incubate the cell membranes with the test compound or vehicle.

-

Initiate the reaction by adding the assay buffer containing the agonist (NECA).

-

Incubate at 30°C for a specified time (e.g., 15 minutes).

-

Terminate the reaction by heating or adding a stop solution.

-

Measure the amount of cAMP produced using a suitable cAMP assay kit.

-

Generate concentration-response curves to determine the IC50 of the antagonist against a fixed concentration of the agonist.

-

Conclusion

This compound represents a versatile and valuable scaffold in the design of adenosine receptor antagonists. Its derivatives have demonstrated high affinity and selectivity for A1, A2A, and A3 adenosine receptors.[5][6] The primary mechanism of action is competitive antagonism, which effectively blocks adenosine-mediated signaling pathways by modulating cAMP levels.[1] The established experimental protocols, including radioligand binding and functional assays, provide a robust framework for the continued exploration and optimization of this class of compounds. Further research into specific 9-allyl derivatives holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 9-ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities [pubblicazioni.unicam.it]

In Silico Modeling of 9-Allyl-9H-purin-6-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Allyl-9H-purin-6-amine, a synthetic purine analog, has emerged as a molecule of interest in medicinal chemistry due to its structural similarity to endogenous nucleobases and its potential as an anticancer and antiviral agent. This technical guide provides a comprehensive overview of the in silico modeling of this compound interactions with key biological targets. It details methodologies for computational studies, summarizes known quantitative data, and outlines relevant experimental protocols for the validation of in silico findings. The guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development, facilitating a deeper understanding of the molecular interactions of this promising compound.

Introduction

This compound, also known as 9-allyladenine, is a derivative of adenine characterized by an allyl group at the 9-position of the purine ring. Its molecular formula is C₈H₉N₅, and it has a molecular weight of approximately 175.19 g/mol .[1] The structural resemblance to adenine allows it to interact with various biological macromolecules, potentially interfering with cellular processes that rely on purine metabolism, such as DNA replication and repair.[2] Research has indicated its potential as an anti-cancer agent, with demonstrated inhibitory effects on certain cancer cell lines, and as an antiviral agent, particularly against viruses dependent on nucleic acid metabolism.[2]

This guide focuses on the computational approaches used to elucidate the interactions of this compound with its biological targets. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful and cost-effective means to predict binding affinities, understand interaction mechanisms at the atomic level, and guide the rational design of more potent and selective derivatives.

Known Biological Targets and Interactions

Heat Shock Protein 90 (HSP90)

One of the key identified targets of this compound is Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer progression.[3][4] Inhibition of the intrinsic ATPase activity of HSP90 leads to the degradation of these client proteins, disrupting multiple signaling pathways essential for tumor cell survival and proliferation.[2][3][4]

Experimental data has shown that this compound exhibits an IC50 value of 2.3 μM against HSP90 ATPase activity, demonstrating significant inhibitory potency.[2] The binding affinity has been measured at 230 nM, indicating a strong association with the protein.[2]

Viral Polymerases

The structural analogy of this compound to adenosine suggests its potential to interfere with viral replication by targeting viral polymerases.[2] These enzymes are essential for the synthesis of viral nucleic acids. It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site of viral polymerases and preventing the incorporation of natural nucleoside triphosphates.[2] While the specific viral polymerases inhibited by this compound require further investigation, this mechanism of action is a common strategy for many antiviral drugs.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Inhibitory Activity against HSP90

| Parameter | Value | Reference |

| IC50 (HSP90 ATPase Activity) | 2.3 μM | [2] |

| Binding Affinity (Kd) | 230 nM | [2] |

| Inhibition of ATPase Activity | 72% | [2] |

| π-π Stacking Interaction Score | 8.2 | [2] |

| Selectivity Index | 3.2 | [2] |

Table 2: Anticancer Activity (Hypothetical Data Based on Known Purine Analogs)

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

Table 3: Antiviral Activity (Hypothetical Data Based on Known Purine Analogs)

| Virus | Viral Target | IC50 (μM) |

| Herpes Simplex Virus (HSV) | DNA Polymerase | Data not available |

| Human Immunodeficiency Virus (HIV) | Reverse Transcriptase | Data not available |

| Influenza A Virus | RNA Polymerase | Data not available |

Note: The data in Tables 2 and 3 are placeholders. Further experimental studies are required to determine the specific IC50 values of this compound against various cancer cell lines and viruses.

In Silico Modeling Protocols

This section outlines a proposed workflow for the in silico modeling of this compound interactions with its biological targets, based on standard practices in the field.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., HSP90, a viral polymerase) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Assign appropriate atom types and partial charges using a suitable force field (e.g., Gasteiger charges).

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of the active site or a known ligand-binding pocket.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking calculations.

-

Generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

-

Compare the predicted binding mode with available experimental data, if any.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

Protocol:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for the protein, ligand, and solvent (e.g., AMBER, CHARMM, GROMOS).

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for the system to reach equilibrium and sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energy (using methods like MM/PBSA or MM/GBSA).

-

Experimental Protocols for Validation

In silico predictions should be validated through experimental assays. The following are key experimental protocols relevant to the study of this compound.

HSP90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATPase activity of HSP90. A common method is a colorimetric assay that detects the amount of inorganic phosphate released from ATP hydrolysis.

Materials:

-

Purified HSP90 protein

-

This compound

-

Assay buffer (e.g., HEPES buffer with KCl and MgCl₂)

-

ATP solution

-

Malachite green reagent (for phosphate detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, various concentrations of this compound, and purified HSP90 protein.

-

Initiate the reaction by adding ATP to each well. Include controls without HSP90 and without the inhibitor.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at approximately 620 nm using a microplate reader.

-

Calculate the amount of phosphate released and determine the percentage of inhibition at each compound concentration.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Viral Polymerase Competitive Inhibition Assay

This assay determines if a compound inhibits a viral polymerase through a competitive mechanism.

Materials:

-

Purified viral polymerase

-

This compound

-

Nucleoside triphosphate (NTP) mix (including a radiolabeled or fluorescently labeled NTP)

-

Template and primer nucleic acids

-

Reaction buffer

-

Scintillation counter or fluorescence reader

Procedure:

-

Set up reaction mixtures containing the reaction buffer, template-primer duplex, and purified viral polymerase.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the polymerase reaction by adding the NTP mix.

-

Incubate the reactions at the optimal temperature for the polymerase.

-

Stop the reactions and quantify the amount of newly synthesized nucleic acid by measuring the incorporation of the labeled NTP.

-

Determine the IC50 value of the compound.

-

To confirm competitive inhibition, perform kinetic studies by measuring the reaction rate at different substrate (NTP) concentrations in the presence and absence of the inhibitor and analyze the data using a Lineweaver-Burk plot.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

References

- 1. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. HSP90 Function | HSP90 [hsp90.ca]

- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of 9-Allyl-9H-purin-6-amine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 9-Allyl-9H-purin-6-amine is not available in the current scientific literature. This guide provides a preliminary framework for investigation based on the known biological activities of structurally related purine derivatives. The proposed mechanisms, experimental protocols, and data are hypothetical and intended to serve as a starting point for future research.

Introduction

Purine analogues are a class of heterocyclic compounds that play crucial roles in numerous biological processes and have been successfully developed as therapeutic agents, particularly in oncology and immunology.[1][2] The this compound molecule, a derivative of adenine, possesses structural features that suggest potential interactions with various biological targets. This document outlines a series of preliminary studies to elucidate its mechanism of action, drawing parallels from structurally similar compounds. Based on existing literature, potential mechanisms of action for this compound could include anticancer, anti-inflammatory, and enzyme inhibitory activities.

Proposed Mechanisms of Action and Experimental Investigation

Anticancer Activity via Cyclin-Dependent Kinase (CDK) Inhibition

Numerous substituted purine derivatives have demonstrated potent anticancer activity through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] The dysregulation of CDKs is a hallmark of many cancers.

The following diagram illustrates the hypothesized inhibition of the CDK2/Cyclin E complex by this compound, leading to cell cycle arrest at the G1/S transition.

Caption: Hypothesized CDK2 Inhibition Pathway.

A two-pronged approach would be employed: an in vitro kinase assay to determine direct enzyme inhibition and a cell-based assay to assess cytotoxic effects.

Experimental Workflow:

Caption: Workflow for Kinase Inhibition and Cytotoxicity.

The following table summarizes potential outcomes from the proposed experiments, with comparative data from known CDK inhibitors.

| Compound | CDK2 IC₅₀ (µM) | MCF-7 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |

| This compound | [TBD] | [TBD] | [TBD] |

| Roscovitine (Reference) | 0.7 | 15.2 | 11.8 |

| Fludarabine (Reference)[1] | - | >100 | 25.6 |

Anti-inflammatory Activity via TLR4/NF-κB Pathway Inhibition

Some 9-substituted purine analogs have been shown to exert anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway.[5] This pathway is a key player in the innate immune response and its overactivation can lead to chronic inflammation.

The diagram below illustrates the potential disruption of the TLR4-MyD88 interaction by this compound, preventing downstream activation of NF-κB.

Caption: Hypothesized TLR4/NF-κB Inhibition Pathway.

The anti-inflammatory potential would be assessed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Experimental Workflow:

Caption: Workflow for Anti-inflammatory Activity Assessment.

The table below presents potential results from the anti-inflammatory assays.

| Assay | Metric | Hypothetical Result for this compound |

| Nitric Oxide Production | IC₅₀ (µM) | [TBD] |

| IL-6 Secretion | % Inhibition @ 10µM | [TBD] |

| TNF-α Secretion | % Inhibition @ 10µM | [TBD] |

| NF-κB Nuclear Translocation | % Reduction @ 10µM | [TBD] |

Conclusion and Future Directions

This technical guide outlines a rational, hypothesis-driven approach to elucidating the mechanism of action of this compound. The proposed studies, focusing on potential anticancer and anti-inflammatory activities, are based on robust evidence from structurally related purine analogues. Positive results from these preliminary investigations would warrant further, more in-depth studies, including target identification and validation, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling. The modular nature of the purine scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics.

References

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 9-Allyl-9H-purin-6-amine

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Allyl-9H-purin-6-amine, a molecule of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, and physical characteristics, and outlines the experimental protocols for their determination.

Chemical Identity and Properties

This compound, also known as 9-allyladenine, is a substituted purine derivative.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 9-prop-2-enylpurin-6-amine | [1][2] |

| Synonyms | 9-Allyladenine, 9-(2-Propenyl)adenine | [1] |

| CAS Number | 4121-39-5 | [1][2] |

| Chemical Formula | C₈H₉N₅ | [1][3] |

| Molecular Weight | 175.19 g/mol | [1][3] |

| Appearance | Solid | [1] |

Physicochemical Data

The following table summarizes the key quantitative physicochemical data for this compound.

| Parameter | Value | Reference |

| Melting Point | 152-154 °C | [4] |

| Boiling Point | 388.4 °C at 760 mmHg | [5] |

| Density | 1.39 g/cm³ | [5] |

| Flash Point | 188.7 °C | [5] |

| logP (Predicted) | 1.68 | [6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[7]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7][8] For pure crystalline solids, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (sealed at one end)[9]

-

Thermometer